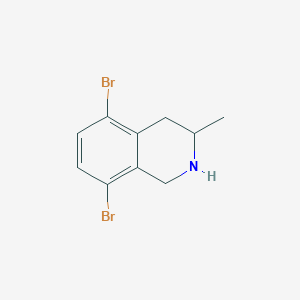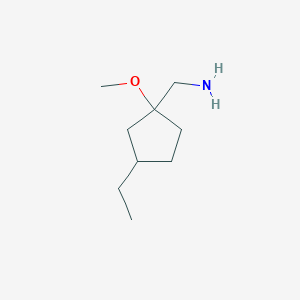
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the bromination of a suitable precursor, followed by the introduction of the boronic acid group. One common method involves the bromination of 4-(trifluoromethyl)benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromomethyl derivative is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are employed in organic solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives with various functional groups.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation Reactions: Formation of phenol derivatives.
科学研究应用
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs and drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Material Science: It is employed in the design and synthesis of advanced materials, such as polymers and liquid crystals, with unique properties.
Biological Research: The compound is used as a tool for studying enzyme inhibition and protein-ligand interactions, particularly in the context of boron-based enzyme inhibitors.
作用机制
The mechanism of action of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is exploited in enzyme inhibition, where the compound can inhibit enzymes by binding to their active sites and blocking substrate access . Additionally, the bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified or conjugated with other molecules for targeted applications.
相似化合物的比较
Similar Compounds
(2-(Bromomethyl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the bromomethyl group, affecting its ability to undergo substitution reactions.
(2,6-Bis(trifluoromethyl)phenyl)boronic acid: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromomethyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various synthetic and research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization.
属性
分子式 |
C8H7BBrF3O2 |
|---|---|
分子量 |
282.85 g/mol |
IUPAC 名称 |
[2-(bromomethyl)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O2/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14)15/h1-3,14-15H,4H2 |
InChI 键 |
XZCMQLSWAVJIDV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)CBr)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


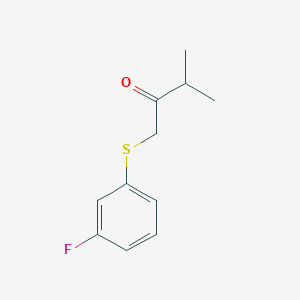
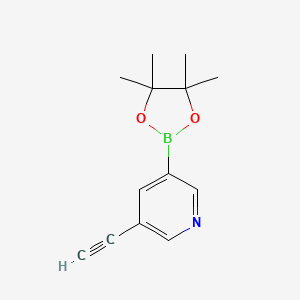
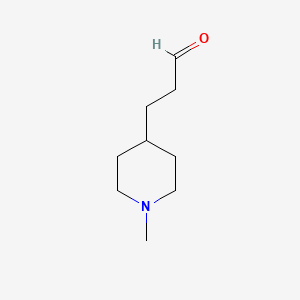
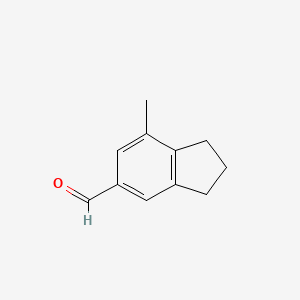


![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)

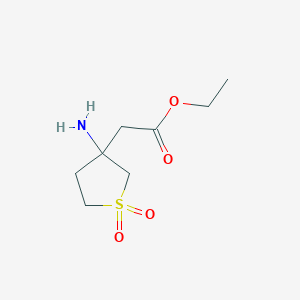
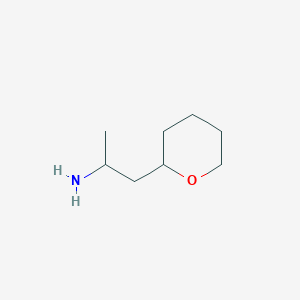
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
